6-bromo-6H-quinazolin-2-one
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Overview
Description
6-Bromo-6H-quinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 6th position of the quinazolinone ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-6H-quinazolin-2-one typically involves the bromination of anthranilic acid followed by cyclization. One common method involves the following steps :
Bromination of Anthranilic Acid: Anthranilic acid is dissolved in acetonitrile, and N-bromosuccinimide is added dropwise to the solution. The mixture is stirred at room temperature for 2 hours to yield 5-bromoanthranilic acid.
Cyclization: The 5-bromoanthranilic acid is then subjected to cyclization under acidic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-6H-quinazolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-aminoquinazolin-2-one derivatives .
Scientific Research Applications
6-Bromo-6H-quinazolin-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: It serves as a scaffold for the development of chemical probes to study biological processes.
Pharmaceutical Industry: The compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and antiviral activities.
Mechanism of Action
The mechanism of action of 6-bromo-6H-quinazolin-2-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes and receptors involved in cancer cell proliferation. The bromine atom at the 6th position enhances its binding affinity to these targets, leading to increased potency .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: Lacks the bromine atom at the 6th position but shares the core quinazolinone structure.
6-Chloro-6H-quinazolin-2-one: Similar structure with a chlorine atom instead of bromine.
6-Fluoro-6H-quinazolin-2-one: Contains a fluorine atom at the 6th position.
Uniqueness
6-Bromo-6H-quinazolin-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This uniqueness makes it a valuable compound for the development of novel therapeutic agents .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
6-bromo-6H-quinazolin-2-one |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-4,6H |
InChI Key |
MVGSRQLWGDXNIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)N=CC2=CC1Br |
Origin of Product |
United States |
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